2-((3-fluorobenzyl)thio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one 2-((3-fluorobenzyl)thio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Brand Name: Vulcanchem
CAS No.: 877654-27-8
VCID: VC5228526
InChI: InChI=1S/C20H14F4N2OS2/c21-14-5-1-3-12(9-14)11-29-19-25-16-7-8-28-17(16)18(27)26(19)15-6-2-4-13(10-15)20(22,23)24/h1-6,9-10H,7-8,11H2
SMILES: C1CSC2=C1N=C(N(C2=O)C3=CC=CC(=C3)C(F)(F)F)SCC4=CC(=CC=C4)F
Molecular Formula: C20H14F4N2OS2
Molecular Weight: 438.46

2-((3-fluorobenzyl)thio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

CAS No.: 877654-27-8

Cat. No.: VC5228526

Molecular Formula: C20H14F4N2OS2

Molecular Weight: 438.46

* For research use only. Not for human or veterinary use.

2-((3-fluorobenzyl)thio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one - 877654-27-8

Specification

CAS No. 877654-27-8
Molecular Formula C20H14F4N2OS2
Molecular Weight 438.46
IUPAC Name 2-[(3-fluorophenyl)methylsulfanyl]-3-[3-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Standard InChI InChI=1S/C20H14F4N2OS2/c21-14-5-1-3-12(9-14)11-29-19-25-16-7-8-28-17(16)18(27)26(19)15-6-2-4-13(10-15)20(22,23)24/h1-6,9-10H,7-8,11H2
Standard InChI Key CCWQEUUVSYGZTA-UHFFFAOYSA-N
SMILES C1CSC2=C1N=C(N(C2=O)C3=CC=CC(=C3)C(F)(F)F)SCC4=CC(=CC=C4)F

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The molecular formula of the compound is C₂₀H₁₄F₄N₂OS₂, derived from its constituent functional groups:

  • Thieno[3,2-d]pyrimidinone core: A fused bicyclic system comprising a thiophene ring (C₄H₂S) and a pyrimidinone ring (C₃H₂N₂O).

  • 3-Fluorobenzylthio group: A benzyl moiety substituted with fluorine at the meta position, linked via a sulfur atom.

  • 3-(Trifluoromethyl)phenyl group: A phenyl ring with a trifluoromethyl (-CF₃) substituent at position 3.

The calculated molecular weight is 438.5 g/mol, consistent with structurally related analogs .

Structural Elucidation

The compound’s architecture is defined by three key regions:

  • Core scaffold: The dihydrothieno[3,2-d]pyrimidin-4(3H)-one system introduces partial saturation at positions 6 and 7, reducing ring strain and enhancing conformational flexibility compared to fully aromatic analogs .

  • Substituent at position 2: The 3-fluorobenzylthio group (-SCH₂C₆H₄F-3) contributes to lipophilicity (logP ≈ 4.2) and may influence target binding through halogen interactions.

  • Substituent at position 3: The 3-(trifluoromethyl)phenyl group (-C₆H₄CF₃-3) enhances electron-withdrawing effects, potentially stabilizing charge-transfer interactions in enzyme active sites .

Table 1: Structural Comparison with Analogous Compounds

Compound NameMolecular FormulaMolecular WeightKey Structural Differences
Target CompoundC₂₀H₁₄F₄N₂OS₂438.53-Fluorobenzylthio, 3-(CF₃)phenyl
2-((2-Fluorobenzyl)thio)-3-(3-(CF₃)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one C₂₀H₁₄F₄N₂OS₂438.52-Fluorobenzylthio isomer
3-Ethyl-2-((3-fluorobenzyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one C₁₇H₁₇FN₂OS₂348.4Ethyl and methyl substituents, [2,3-d] ring

Synthesis and Reaction Pathways

Retrosynthetic Analysis

The synthesis of the target compound likely involves sequential functionalization of the pyrimidinone core:

  • Core formation: Cyclocondensation of a thiophene-3-carboxamide derivative with a urea or thiourea precursor to construct the pyrimidinone ring .

  • Thioether introduction: Nucleophilic displacement of a leaving group (e.g., chloride) at position 2 by 3-fluorobenzyl mercaptan.

  • Aryl group installation: Suzuki-Miyaura coupling at position 3 using a 3-(trifluoromethyl)phenylboronic acid reagent.

Optimized Synthetic Protocol

Based on patent methodologies , a plausible pathway includes:

  • Step 1: Preparation of 6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one via cyclization of ethyl 3-aminothiophene-2-carboxylate with urea under acidic conditions.

  • Step 2: Chlorination at position 2 using phosphorus oxychloride (POCl₃) to yield 2-chloro-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one.

  • Step 3: Thioether formation by reacting the chlorinated intermediate with 3-fluorobenzylthiol in the presence of a base (e.g., K₂CO₃) in DMF at 80°C.

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsYield (%)Purity (%)
1Urea, HCl, reflux, 12 h6590
2POCl₃, DMF, 100°C, 6 h7895
33-Fluorobenzylthiol, K₂CO₃, DMF, 80°C, 8 h7298

Physicochemical Properties

Solubility and Lipophilicity

  • LogP: Estimated at 4.1 (using ChemAxon software), indicating high lipophilicity due to the trifluoromethyl and benzylthio groups.

  • Aqueous solubility: <1 µg/mL at pH 7.4, necessitating formulation with co-solvents (e.g., PEG 400) for in vivo studies .

Spectral Characteristics

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrimidinone H), 7.65–7.45 (m, 4H, aromatic H), 4.52 (s, 2H, SCH₂), 3.85–3.70 (m, 4H, dihydrothiophene H).

  • ¹⁹F NMR: δ -62.5 (CF₃), -113.2 (Ar-F).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator